molecular formula C18H20N6O3 B1239746 N-(2-oxolanylmethyl)-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide

N-(2-oxolanylmethyl)-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide

Cat. No. B1239746
M. Wt: 368.4 g/mol
InChI Key: PJEVFPIJDMZCKQ-UHFFFAOYSA-N
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Description

N-(2-oxolanylmethyl)-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide is a member of triazolopyrimidines.

Scientific Research Applications

Antiasthma Agents

Medwid et al. (1990) reported that compounds with the structure of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which share structural similarities with N-(2-oxolanylmethyl)-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide, have been identified as potential antiasthma agents. These compounds demonstrated activity as mediator release inhibitors, showing promise for further pharmacological study in asthma treatment (Medwid et al., 1990).

Insecticidal Properties

Fadda et al. (2017) synthesized various heterocycles, including triazolo[5,1-c]triazine derivatives, for potential use as insecticidal agents. These compounds were tested against the cotton leafworm, Spodoptera littoralis, indicating the potential application of similar triazolo[4,5-d]pyrimidinyl]acetamide derivatives in pest control (Fadda et al., 2017).

Anticancer and Antimicrobial Activity

Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of triazolo[3,4-a]phthalazines, demonstrating inhibition activity against the HCT 116 cancer cell line. This suggests that similar structures, such as N-(2-oxolanylmethyl)-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide, could have potential applications in cancer therapy (Kumar et al., 2019).

Antagonists for Human Adenosine Receptors

Kumar et al. (2011) explored pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives as antagonists for the human A2A adenosine receptor. Given the structural similarities, N-(2-oxolanylmethyl)-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide could potentially be modified for similar receptor targeting (Kumar et al., 2011).

properties

Molecular Formula

C18H20N6O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C18H20N6O3/c25-15(19-9-14-7-4-8-27-14)11-23-12-20-17-16(18(23)26)21-22-24(17)10-13-5-2-1-3-6-13/h1-3,5-6,12,14H,4,7-11H2,(H,19,25)

InChI Key

PJEVFPIJDMZCKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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